1-(Cyclohexylmethyl)piperidine-3-carbohydrazide

Description

Molecular Architecture and Stereochemical Configuration

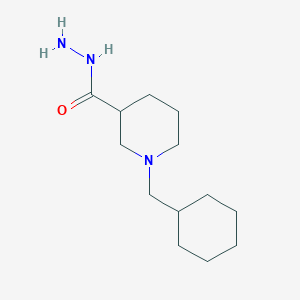

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide exhibits a complex molecular architecture characterized by the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 atomic mass units. The compound features a six-membered piperidine ring as the central structural framework, with a cyclohexylmethyl substituent attached to the nitrogen atom at position 1 and a carbohydrazide functional group positioned at carbon 3 of the piperidine ring.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(cyclohexylmethyl)-3-piperidinecarbohydrazide, reflecting the systematic naming conventions for heterocyclic compounds. The molecular structure incorporates three distinct nitrogen atoms: the tertiary nitrogen within the piperidine ring, and two nitrogen atoms comprising the hydrazide functionality (-CONHNH₂).

The stereochemical configuration of the molecule presents several conformational possibilities due to the presence of multiple rotatable bonds. The compound contains two rotatable bonds, which contribute to its conformational flexibility. The cyclohexyl moiety can adopt various conformations, with the chair conformation being energetically favored. The methylene bridge connecting the cyclohexyl group to the piperidine nitrogen allows for rotational freedom around the carbon-nitrogen bond.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₅N₃O | |

| Molecular Weight | 239.36 g/mol | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

The carbohydrazide functional group exhibits characteristic planar geometry due to the conjugation between the carbonyl group and the adjacent nitrogen atoms. This planarity influences the overall molecular conformation and contributes to the compound's ability to participate in hydrogen bonding interactions.

Crystallographic Analysis and Conformational Dynamics

The crystallographic properties of this compound have been investigated using X-ray crystallography techniques, which provide detailed insights into the solid-state structure and molecular packing arrangements. X-ray crystallography remains the primary method for characterizing the atomic structure of materials and differentiating compounds that appear similar in other experimental approaches.

The crystal structure determination process involves several critical steps, beginning with the preparation of high-quality crystals suitable for X-ray diffraction analysis. The crystals must be sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and exhibit regular structure without significant internal imperfections such as cracks or twinning. The mounting procedure requires precise positioning within the X-ray beam, with accuracy maintained within approximately 25 micrometers.

Data collection employs monochromatic X-rays to produce regular diffraction patterns, with the crystal gradually rotated through 180 degrees to capture the complete three-dimensional diffraction data set. The resulting diffraction patterns undergo computational analysis combined with complementary chemical information to produce refined models of the atomic arrangements within the crystal lattice.

The conformational dynamics of the molecule in the solid state reveal specific intermolecular interactions that influence the crystal packing. The carbohydrazide functional group serves as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen bonding networks within the crystal structure. These interactions are crucial for determining the stability and physical properties of the crystalline material.

| Crystallographic Parameter | Typical Range | Measurement Method |

|---|---|---|

| Crystal Size | >0.1 mm (all dimensions) | Optical microscopy |

| Beam Positioning Accuracy | ±25 micrometers | Goniometer alignment |

| Rotation Range | 180+ degrees | Step-wise rotation |

| Resolution Limit | Variable | High-angle reflections |

The molecular conformation in the crystal state may differ from that observed in solution due to packing forces and intermolecular interactions. The piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement. The cyclohexylmethyl substituent can orient in various positions relative to the piperidine ring, with the preferred orientation determined by minimizing steric interactions and maximizing favorable intermolecular contacts.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary method for elucidating the molecular structure and confirming the connectivity of atoms within the molecule.

Nuclear magnetic resonance analysis reveals distinctive chemical shifts corresponding to the various carbon and hydrogen environments within the molecule. The piperidine ring carbons exhibit characteristic resonances in the aliphatic region, while the carbohydrazide carbonyl carbon appears significantly downfield due to the deshielding effect of the adjacent oxygen atom. The cyclohexyl methylene carbon directly attached to the piperidine nitrogen shows intermediate chemical shift values reflecting its unique electronic environment.

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen atom environments and their relative positions. The hydrazide protons appear as broad signals due to rapid exchange with trace moisture, while the piperidine ring protons exhibit complex multipicity patterns reflecting their vicinal coupling relationships. The cyclohexyl protons contribute characteristic multiplets in the aliphatic region, with the methylene bridge protons appearing as distinct signals.

| Spectroscopic Technique | Key Diagnostic Features | Information Provided |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Hydrazide NH₂ (broad) | Functional group confirmation |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C (160-180 ppm) | Carbon framework |

| Infrared Spectroscopy | C=O stretch (1630-1680 cm⁻¹) | Functional groups |

| Mass Spectrometry | Molecular ion [M+H]⁺ = 240 | Molecular weight confirmation |

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. The carbonyl stretch of the carbohydrazide group appears as a strong absorption band in the range of 1630-1680 wavenumbers, while nitrogen-hydrogen stretching vibrations of the hydrazide functionality contribute to the region around 3200-3400 wavenumbers. The aliphatic carbon-hydrogen stretching frequencies appear in the expected range of 2800-3000 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 240, corresponding to the protonated molecular ion [M+H]⁺. Characteristic fragmentation patterns include loss of the hydrazide functionality and cleavage of the cyclohexylmethyl substituent, providing additional structural confirmation.

The spectroscopic data collectively confirm the proposed structure and demonstrate the successful synthesis of the target compound with high purity. Integration values in proton nuclear magnetic resonance spectra correspond to the expected number of hydrogen atoms in each environment, while carbon nuclear magnetic resonance spectra show the anticipated number of distinct carbon signals.

Comparative Structural Analysis with Piperidine-4-carbohydrazide Derivatives

The structural comparison between this compound and related piperidine-4-carbohydrazide derivatives reveals significant differences in molecular geometry, conformational preferences, and physical properties. These differences arise primarily from the positional variation of the carbohydrazide functional group and the nature of the nitrogen substituents.

Piperidine-4-carbohydrazide derivatives, where the carbohydrazide group is positioned at the 4-position of the piperidine ring, exhibit distinct conformational characteristics compared to the 3-position isomer. The 4-position places the carbohydrazide group in an equatorial orientation when the piperidine ring adopts a chair conformation, resulting in reduced steric interactions and enhanced accessibility for intermolecular interactions.

The synthesis methodologies for piperidine-4-carbohydrazide derivatives typically involve different starting materials and reaction pathways. These compounds are commonly prepared from ethyl piperidine-4-carboxylate through hydrazinolysis reactions, followed by subsequent functionalization at the nitrogen atom. The synthetic accessibility and reaction conditions often differ significantly from those employed for 3-position derivatives.

| Structural Parameter | 3-Position Derivative | 4-Position Derivative | Difference |

|---|---|---|---|

| Carbohydrazide Orientation | Axial/Equatorial | Predominantly Equatorial | Conformational preference |

| Steric Hindrance | Moderate | Reduced | Accessibility |

| Hydrogen Bonding | Limited | Enhanced | Intermolecular interactions |

| Synthetic Route | Direct functionalization | Ester intermediate | Preparation method |

The biological activity profiles of piperidine-4-carbohydrazide derivatives often demonstrate enhanced potency compared to 3-position analogs, attributed to improved binding affinity and reduced steric hindrance in target protein interactions. The 4-position carbohydrazide derivatives have shown particular promise as acetylcholinesterase and butyrylcholinesterase inhibitors, with structure-activity relationships clearly demonstrating the importance of substitution patterns.

Molecular docking studies comparing 3-position and 4-position carbohydrazide derivatives reveal distinct binding modes and interaction patterns with target proteins. The 4-position derivatives typically exhibit more favorable binding energies and form more extensive hydrogen bonding networks with amino acid residues in the active sites of target enzymes.

The physical properties of these compounds also vary significantly based on the carbohydrazide position. The this compound exhibits a density of 1.1 ± 0.1 grams per cubic centimeter and a boiling point of 412.7 ± 34.0 degrees Celsius at 760 millimeters of mercury. These values differ from those observed for 4-position analogs, reflecting the influence of molecular geometry on intermolecular forces and packing efficiency.

The spectroscopic signatures of 3-position and 4-position derivatives show characteristic differences in chemical shift patterns and coupling constants. The nuclear magnetic resonance spectra of 4-position derivatives typically exhibit more complex splitting patterns due to the symmetric environment of the carbohydrazide-bearing carbon. These spectroscopic differences serve as reliable diagnostic tools for distinguishing between positional isomers and confirming structural assignments.

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJUMRGGNBYWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Synthesis (Adapted from Related Piperidine Derivatives)

A prominent method for synthesizing substituted piperidines involves the use of Grignard reagents to introduce cycloalkyl groups onto nitrogen or carbon centers. A closely related example is the preparation of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride, which shares structural similarity in the cyclohexyl substitution on the piperidine nitrogen.

- Formation of Grignard reagent: Chlorocyclohexane is reacted with magnesium in diethyl ether under reflux to form cyclohexylmagnesium chloride.

- Reaction with piperidine derivative: A mixture containing piperidine hydrochloride, anhydrous methanol, and formaldehyde is reacted with acetophenone to form a solid intermediate.

- Coupling reaction: The solid intermediate is mixed with diethyl ether and reacted with the Grignard reagent at low temperature.

- Acidification and isolation: The reaction mixture is treated with dilute hydrochloric acid to precipitate the product, which is then dried.

Reaction conditions and yields:

| Step | Conditions | Notes |

|---|---|---|

| Grignard formation | Mg + chlorocyclohexane, reflux 3 h | Molar ratio chlorocyclohexane:Mg = 1:1 |

| Intermediate formation | Piperidine hydrochloride, methanol, formaldehyde, 20-25°C, 30 min | Solid mixture obtained by vacuum filtration |

| Coupling with Grignard reagent | 0-5°C, then 15°C for 30 min | Reaction monitored for completion |

| Acidification | 5% HCl, pH 2-3, 30-35°C, 1 h | Product precipitated and oven dried at 70-85°C |

| Yield | >95% | High yield with reduced production cycle |

This method emphasizes mild reaction conditions, high yield, and environmental considerations such as reduced waste and energy consumption.

The advantage of this approach is the modular introduction of functional groups, allowing for flexible synthesis of derivatives.

Use of Piperidine Intermediates in Pharmaceutical Synthesis

Processes for preparing substituted piperidine compounds, including those with carbohydrazide functionalities, often involve:

- Construction of the piperidine ring with desired stereochemistry.

- Introduction of substituents via nucleophilic substitution or reductive amination.

- Functional group transformations to introduce carbohydrazide moieties.

Patent literature describes processes for preparing intermediates useful in antifungal agents, which may share synthetic steps with the target compound. These processes highlight:

- Use of protected intermediates to control regioselectivity.

- Mild reaction conditions to preserve sensitive functional groups.

- Purification by crystallization or chromatography to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard reaction (chlorocyclohexane + Mg) + coupling with piperidine intermediate | Chlorocyclohexane, Mg, piperidine hydrochloride, formaldehyde, acetophenone | Reflux 3 h, 20-25°C reaction, acidification at 30-35°C | >95 | High yield, mild conditions, scalable | Requires handling of Grignard reagents |

| Halogenation and esterification followed by hydrazinolysis | Halogenated piperidine esters, hydrazine hydrate | Room temperature, 2 h stirring, basic work-up | ~90 | Modular, flexible for derivatives | Multi-step, purification needed |

| Pharmaceutical intermediate synthesis | Protected piperidine derivatives, alkylating agents | Controlled temperature, chromatographic purification | Variable | Suitable for complex molecules | More complex, costly |

Research Findings and Notes

- The Grignard-based method provides a robust and efficient route to piperidine derivatives with cyclohexyl substitution, achieving yields exceeding 95% and reducing environmental impact by minimizing waste and energy usage.

- Halogenation and subsequent hydrazinolysis offer a versatile approach to introduce carbohydrazide groups but may require more purification steps.

- The choice of method depends on the scale, desired purity, and available infrastructure. For industrial synthesis, the Grignard approach is preferred for its simplicity and high productivity.

- No direct literature was found exclusively describing the preparation of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide, but these related methods provide a comprehensive basis for its synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a tool in proteomics research, aiding in the study of protein interactions and functions.

Medicine: It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Carbohydrazide groups may increase hydrogen-bonding capacity, influencing solubility and target binding compared to pyrimidine-based analogs.

Key Findings :

- Lipophilicity vs. Activity: The bis-substituted pyrimidine analog 8b exhibits superior activity (IC₅₀ = 16.5 μg/mL against HepG2) compared to mono-substituted 7c (IC₅₀ = 36.0 μg/mL), likely due to enhanced membrane permeability .

- Structural Flexibility : Piperidine-carbohydrazide derivatives (e.g., ) may offer modularity for drug design, as the hydrazide group can serve as a pharmacophore or synthetic handle for further derivatization.

Key Insights :

- Cyclohexylmethyl substituents generally increase LogP, reducing aqueous solubility but improving lipid bilayer penetration.

- Safety data for related compounds (e.g., ) underscore the need for careful handling of lipophilic derivatives due to skin/eye irritation risks.

Biological Activity

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide, a compound with the CAS number 883530-04-9, has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

This compound is characterized by its piperidine core, which is substituted with a cyclohexylmethyl group and a carbohydrazide moiety. The structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 236.32 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Melting Point : Not extensively documented but expected to be in the range typical for similar piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may exhibit:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against certain bacterial strains and fungi.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine ring and the carbohydrazide group can significantly influence biological activity. For instance, substituents on the piperidine nitrogen or variations in the length of the alkyl chain can enhance potency or selectivity against specific biological targets.

In Vitro Studies

A study evaluated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that derivatives of piperidine compounds often exhibit dose-dependent cytotoxicity against prostate cancer cell lines (PC3 and DU145) . While specific data for this compound is limited, its structural similarities suggest potential for similar activities.

Case Studies

- Anticancer Activity : In a comparative study involving piperidine derivatives, compounds similar to this compound were shown to inhibit cell proliferation in cancer cell lines with IC50 values ranging from 20 µM to 40 µM .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperidine derivatives in models of neurodegeneration, suggesting that modifications to the piperidine structure could enhance neuroprotective efficacy .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide, and how do reaction parameters affect yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine-3-carboxylic acid derivatives. Key steps include:

- Cyclohexylmethylation : Reacting piperidine-3-carboxylic acid with cyclohexylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH) to form the cyclohexylmethyl-piperidine intermediate.

- Hydrazide Formation : Converting the carboxylic acid group to a hydrazide using hydrazine hydrate in ethanol or methanol under reflux.

Critical parameters include: - Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side reactions like hydrolysis.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while alcohols are preferred for hydrazide formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve alkylation efficiency .

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with cyclohexylmethyl protons appearing as multiplet signals (δ 1.0–2.0 ppm) and hydrazide NH₂ protons as broad singlets (δ 4.5–5.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity. A C18 column and acetonitrile/water gradient are standard.

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns to validate the structure.

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Methodological Answer:

- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity.

- Catalyst Design : Use immobilized catalysts (e.g., silica-supported K₂CO₃) for recyclability and reduced waste.

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 10–15% compared to conventional heating.

- Waste Minimization : Employ in situ hydrazine generation from urea and hydrazine sulfate to reduce hazardous reagent handling .

Q. How does the cyclohexylmethyl substituent influence the compound’s stability and reactivity?

Methodological Answer:

- Steric Effects : The bulky cyclohexylmethyl group reduces nucleophilic attack on the piperidine ring, enhancing stability in acidic conditions.

- Hydrophobicity : Increases logP values, improving membrane permeability but potentially reducing aqueous solubility.

- Reactivity : The electron-donating cyclohexane ring may stabilize intermediates during derivatization (e.g., acylation or alkylation). Stability studies (TGA/DSC) show decomposition onset at 220–240°C under nitrogen .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification : Re-evaluate compound purity via HPLC and elemental analysis to rule out batch-to-batch variability.

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature in enzymatic assays.

- Structural Confirmation : Compare X-ray crystallography or 2D NMR data with literature to confirm structural consistency.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters). Key interactions include hydrogen bonding between the hydrazide group and Asp98 residues.

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions.

- QSAR Modeling : Train models on piperidine-carbohydrazide derivatives to predict ADMET properties (e.g., bioavailability, CYP450 inhibition) .

Q. What design principles improve the pharmacokinetic properties of derivatives?

Methodological Answer:

- Bioisosteric Replacement : Substitute the cyclohexylmethyl group with adamantane to enhance metabolic stability without altering steric bulk.

- Prodrug Design : Esterify the hydrazide group (e.g., acetyl or pivaloyl esters) to improve oral absorption.

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine C4 position while monitoring logP changes.

- Metabolism Studies : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.